
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction conditions often require acidic or basic catalysts and elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions and scale-up processes.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medically, compounds in this family are explored for their potential to treat diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action for this compound would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: A simple derivative with similar properties.
5,6-Dimethylbenzimidazole: Another derivative with distinct biological activities.
Uniqueness
What sets 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(2-pyridinyl)-5-(trifluoromethyl)- apart is its trifluoromethyl group, which can significantly alter its chemical and biological properties, making it a unique candidate for various applications.
特性
CAS番号 |
89659-92-7 |
|---|---|
分子式 |
C14H10F3N3O |
分子量 |
293.24 g/mol |
IUPAC名 |
1-methyl-3-pyridin-2-yl-5-(trifluoromethyl)benzimidazol-2-one |
InChI |
InChI=1S/C14H10F3N3O/c1-19-10-6-5-9(14(15,16)17)8-11(10)20(13(19)21)12-4-2-3-7-18-12/h2-8H,1H3 |
InChIキー |
VUWZNHNTOQOFDB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N(C1=O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


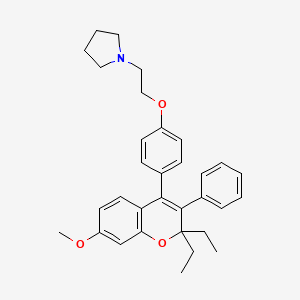
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)

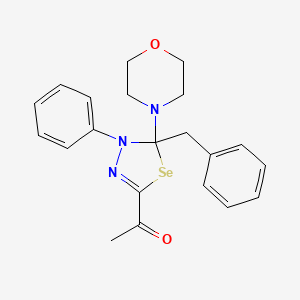

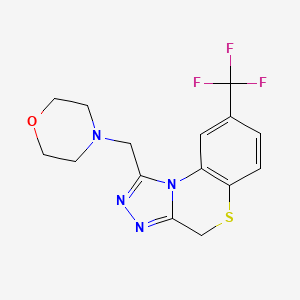
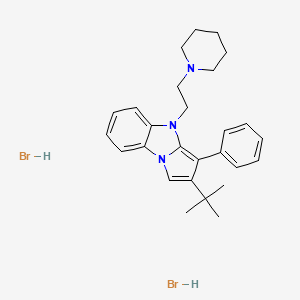
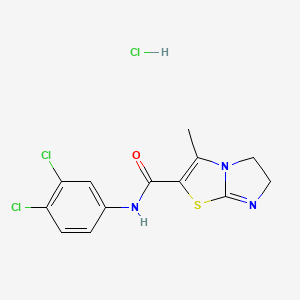
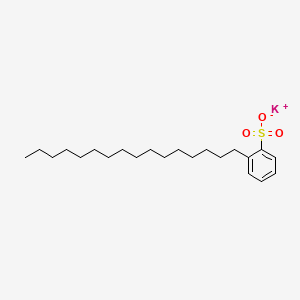


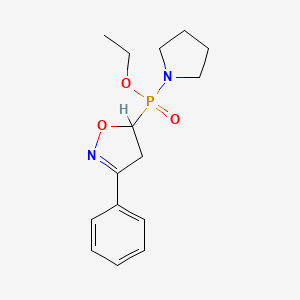
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)

